![molecular formula C14H15BN2O4 B2840189 {1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid CAS No. 2304634-71-5](/img/structure/B2840189.png)
{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid” is a complex organic compound. It contains a boronic acid group, a cyano group, and a tert-butoxycarbonyl (BOC) group attached to an indole ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups. The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protodeboronation of pinacol boronic esters is a key step in the synthesis of boronic acid derivatives .Molecular Structure Analysis
The molecular structure of “{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid” is complex due to the presence of multiple functional groups. The BOC group is attached to the nitrogen atom of the indole ring, and the boronic acid group is attached to the indole ring at the 3-position .Chemical Reactions Analysis
The BOC group can be removed from the amine using moderately strong acids such as trifluoroacetic acid . Protodeboronation of pinacol boronic esters is a key step in the synthesis of boronic acid derivatives .Scientific Research Applications
Decarboxylative Borylation
Decarboxylative borylation is a versatile nickel-catalyzed process used to replace carboxylic acids with boronate esters. This method is suitable for late-stage modifications of complex molecules and produces potent in vitro inhibitors of human neutrophil elastase, which is a target in treating inflammatory lung diseases. The process demonstrates the utility of boronic acids in materials science, chemosensor development, and drug discovery, particularly as a bioisostere to improve the potency or pharmacokinetic profiles of lead compounds (Li et al., 2017).
Tert-Butyl Esters Synthesis
A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate has been developed. This method uses palladium acetate and triphenylphosphine as a catalyst system, producing yields of up to 94%. It accommodates a wide range of substrates, including benzenes, pyridines, and quinolines boronic acids or their esters (Xinjian Li et al., 2014).
Unique Catalytic Properties of Boronic Acids
The 1,3-dioxa-5-aza-2,4,6-triborinane (DATB) ring system, featuring a six-membered B3NO2 core, showcases high stability and peculiar Lewis acidity due to the three boron atoms. This system is utilized in dehydrative amidation of carboxylic acids and amines, highlighting the catalytic potential of boronic acids in synthesizing complex organic compounds (Noda et al., 2017).
Mechanism of Action
Target of Action
The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound could interact with amines or amine-containing molecules in biological systems.
Mode of Action
The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Biochemical Pathways
For instance, it could play a role in peptide synthesis .
Result of Action
The result of the compound’s action would depend on the specific biological context in which it is used. In general, the addition and removal of the Boc group can enable selective reactions with amines, potentially leading to the synthesis of new compounds or the modification of existing ones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are sensitive to pH and can be carried out under specific conditions . Furthermore, the compound’s stability could be affected by factors such as temperature and the presence of other reactive species.
properties
IUPAC Name |
[6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-8-11(15(19)20)10-5-4-9(7-16)6-12(10)17/h4-6,8,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEQIVPJRILZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC(=C2)C#N)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2840106.png)
![8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2840107.png)
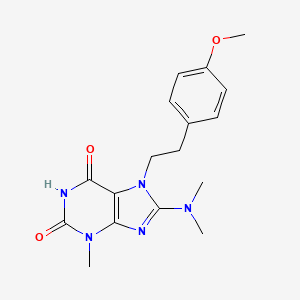
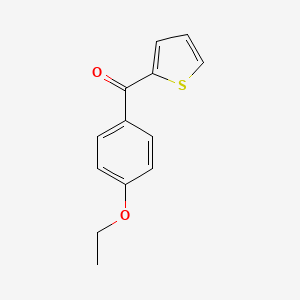
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2840115.png)
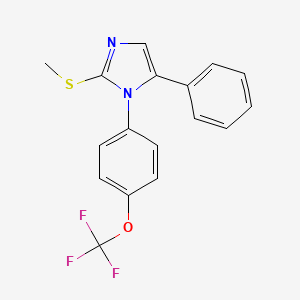
![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2840117.png)
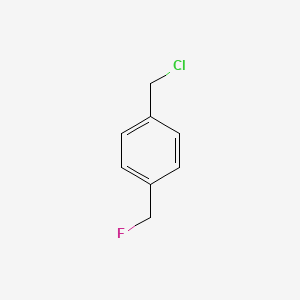
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)
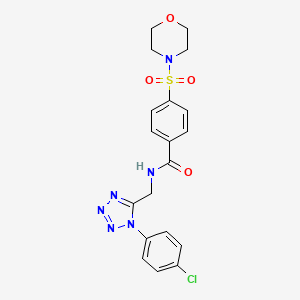

![N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2840128.png)